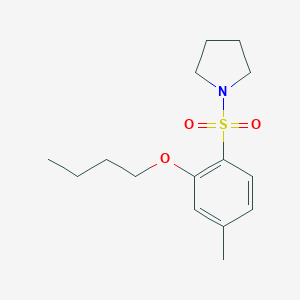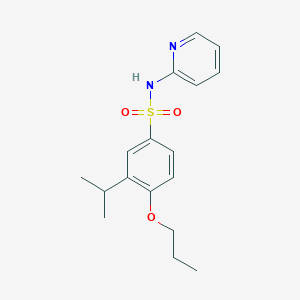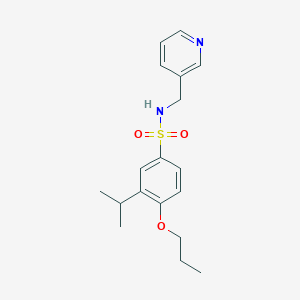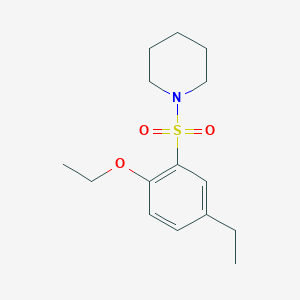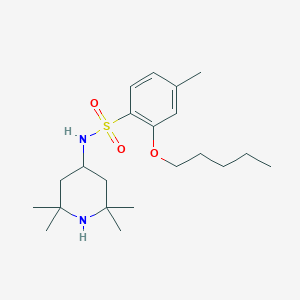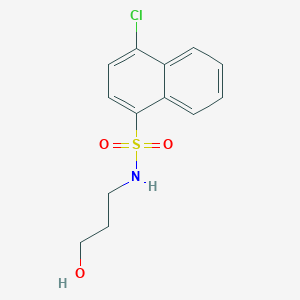
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide, also known as CEIBS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress. 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has also been shown to have an effect on glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide is that it has been shown to have a low toxicity profile, making it a potential candidate for further preclinical and clinical studies. However, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. In addition, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide research. One direction is to investigate the potential use of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide in combination with other drugs for the treatment of cancer and other diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide in animal models and humans. Furthermore, the development of more efficient synthesis methods and purification techniques may improve the yield and purity of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide, making it more accessible for research purposes.
Synthesis Methods
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide can be synthesized using various methods, including the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with isobutylamine in the presence of a base. Another method involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with isobutylamine in the presence of a solvent such as dimethylformamide. The yield and purity of 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation studies have shown that 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation.
properties
Product Name |
5-chloro-2-ethoxy-N-isobutylbenzenesulfonamide |
|---|---|
Molecular Formula |
C12H18ClNO3S |
Molecular Weight |
291.79 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-17-11-6-5-10(13)7-12(11)18(15,16)14-8-9(2)3/h5-7,9,14H,4,8H2,1-3H3 |
InChI Key |
QXISAOQAHIIGBR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)
